molecular formula C21H24N2O2 B4750910 N-[1-[(isopropylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide

N-[1-[(isopropylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide

Cat. No. B4750910
M. Wt: 336.4 g/mol
InChI Key: VOYRIZZMXNGWAO-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(isopropylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide, commonly known as IMB-101, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of benzamide derivatives and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of IMB-101 is not fully understood, but studies suggest that it may act by inhibiting the activity of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, it may also act by inhibiting the activity of specific receptors, such as the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
The biochemical and physiological effects of IMB-101 have been extensively studied in preclinical models. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and receptors in the body. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of IMB-101 in lab experiments is its high potency and selectivity for specific enzymes and receptors. This makes it an ideal candidate for studying the mechanisms of action of various diseases and potential therapeutic targets. However, one of the limitations of IMB-101 is its limited solubility in water, which can make it challenging to administer in some experiments.

Future Directions

There are several future directions for the study of IMB-101. One of the primary areas of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. Additionally, further studies are needed to fully understand the mechanisms of action of IMB-101 and its potential interactions with other drugs and compounds. Finally, the development of more efficient synthesis methods for IMB-101 could lead to increased availability and accessibility of this compound for scientific research.

Scientific Research Applications

IMB-101 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties in preclinical studies.

properties

IUPAC Name

4-methyl-N-[(Z)-1-(4-methylphenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14(2)22-21(25)19(13-17-9-5-15(3)6-10-17)23-20(24)18-11-7-16(4)8-12-18/h5-14H,1-4H3,(H,22,25)(H,23,24)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYRIZZMXNGWAO-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)NC(C)C)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C(=O)NC(C)C)\NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-1-[(isopropylamino)carbonyl]-2-(4-methylphenyl)ethenyl]-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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